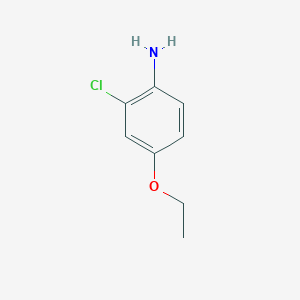
Benzenamine, 2-chloro-4-ethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Benzenamine, 2-chloro-4-ethoxy-” is a derivative of benzenamine. It has the molecular formula C8H11NO . It is also known by other names such as o-Phenetidine and o-Ethoxyaniline .
Synthesis Analysis
The synthesis of “Benzenamine, 2-chloro-4-ethoxy-” involves a reaction with potassium carbonate in N,N-dimethyl-formamide at 20 degrees Celsius for 20 hours . The reaction conditions involve the use of 2-Chloro-4-ethoxyaniline and ethyl iodide .Molecular Structure Analysis
The molecular structure of “Benzenamine, 2-chloro-4-ethoxy-” can be represented by the IUPAC Standard InChI: InChI=1S/C8H11NO/c1-2-10-8-6-4-3-5-7 (8)9/h3-6H,2,9H2,1H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions of “Benzenamine, 2-chloro-4-ethoxy-” involve nucleophilic aromatic substitution reactions . These reactions are characterized by the initial addition of the nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzenamine, 2-chloro-4-ethoxy-” are similar to those of other benzene derivatives . The structure of benzene allows benzene and its derived products to be useful in fields such as health, laboratory synthesis, and other applications such as rubber synthesis .Future Directions
The future directions of “Benzenamine, 2-chloro-4-ethoxy-” could involve further exploration of its synthesis and reactions. For example, when synthesizing benzene derivatives with two or more substituents, the effect of directing groups must be taken into account . This could lead to new methods of synthesis and potentially new applications for “Benzenamine, 2-chloro-4-ethoxy-”.
properties
IUPAC Name |
2-chloro-4-ethoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5H,2,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTNAUAXJUJNAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440661 |
Source


|
| Record name | Benzenamine, 2-chloro-4-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenamine, 2-chloro-4-ethoxy- | |
CAS RN |
178452-11-4 |
Source


|
| Record name | Benzenamine, 2-chloro-4-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B172900.png)







